molecular formula C8H7BF4O3 B1437848 (4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)boronic acid CAS No. 957034-62-7

(4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)boronic acid

Cat. No. B1437848
M. Wt: 237.95 g/mol
InChI Key: UMXXWOWPLFZKQJ-UHFFFAOYSA-N
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Description

“(4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)boronic acid” is an organic synthesis intermediate and pharmaceutical intermediate . It is mainly used in laboratory research and development processes and chemical production processes .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-(2,2,2-trifluoroethoxy) bromobenzene with isopropyl borate and methylTetrahydrofuran. The reaction system is cooled to -15 °C, and 500 mL of isopropylmagnesium chloride in tetrahydrofuran (2.0 M) is added dropwise to the reaction system. The internal temperature is controlled to not more than -10 °C, and the reaction is kept at a low temperature for 1 hour .


Molecular Structure Analysis

The molecular formula of this compound is C8H7BF4O3 . The InChI code is 1S/C8H7BF4O3/c10-6-2-1-5(9(14)15)3-7(6)16-4-8(11,12)13/h1-3,14-15H,4H2 .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 237.95 . It is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Environmental Implications and Alternatives

The study by Wang et al. (2013) explores fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs), substances related by their fluorinated components, highlighting the ongoing industrial transition away from these compounds due to environmental and health concerns. This research emphasizes the need for more accessible information on these alternatives to facilitate risk assessment and management, underscoring the complexity and potential environmental impact of fluorinated substances including boronic acids derivatives (Wang, Cousins, Scheringer, & Hungerbühler, 2013).

Material Science and Engineering

BODIPY derivatives, incorporating boron dipyrrin units, have garnered attention for their utility in material sciences, especially in medical diagnostics and treatment. Marfin et al. (2017) discuss the structural diversity and directed modification of BODIPY compounds for medical and biological applications, including drug carrier modification to enhance therapeutic effects in cancer treatment and in vitro/in vivo imaging. This highlights the multifunctional capacity of boron-containing compounds in developing advanced biomedical materials (Marfin, Solomonov, Timin, & Rumyantsev, 2017).

Electrochemical Biosensors

Wang et al. (2014) provide insight into the development of electrochemical biosensors based on ferroceneboronic acid and its derivatives, showcasing the relevance of boronic acid moieties in binding sites for biosensing applications. This research exemplifies the potential for using boronic acid derivatives in non-enzymatic glucose sensors and other biosensing devices, highlighting the intersection of boronic acid chemistry with biotechnological innovation (Wang, Takahashi, Du, & Anzai, 2014).

Fluorine in Protein Design

The incorporation of fluorine into organic molecules, such as through boronic acid derivatives, is explored by Buer and Marsh (2012) for the design of proteins with novel properties. Fluorinated amino acids can enhance the stability of proteins against chemical and thermal denaturation, illustrating the utility of fluorine-modification in bioengineering and protein design. This research underscores the innovative applications of fluorinated boronic acids in modifying biological molecules for enhanced functionality (Buer & Marsh, 2012).

Safety And Hazards

This compound is classified as a warning under the GHS07 hazard category . It may cause skin and eye irritation, and may be harmful if swallowed or inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water in case of skin contact, and rinsing cautiously with water for several minutes in case of eye contact .

properties

IUPAC Name

[4-fluoro-3-(2,2,2-trifluoroethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BF4O3/c10-6-2-1-5(9(14)15)3-7(6)16-4-8(11,12)13/h1-3,14-15H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXXWOWPLFZKQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)OCC(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BF4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660291
Record name [4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)boronic acid

CAS RN

957034-62-7
Record name [4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-3-(2,2,2-trifluoroethoxy)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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